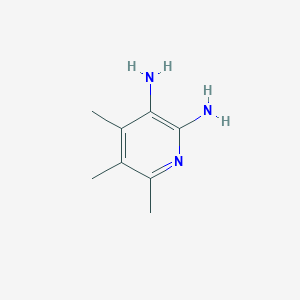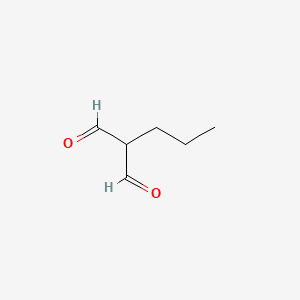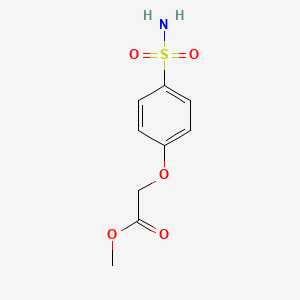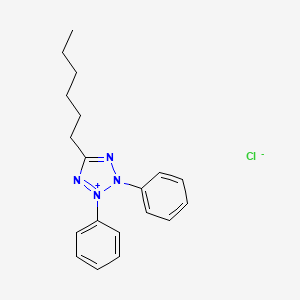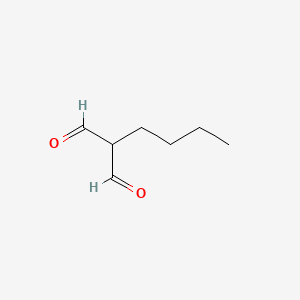
Butylmalondialdehyde
Overview
Description
Butylmalondialdehyde is a chemical compound that belongs to the class of dialdehydes It is structurally related to malondialdehyde, which is a well-known marker for oxidative stress this compound is characterized by the presence of two aldehyde groups attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butylmalondialdehyde can be achieved through several methods. One common approach involves the oxidation of butyl-substituted alkenes or alcohols. For instance, the oxidation of butyl alcohol using strong oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound. Another method involves the ozonolysis of butyl-substituted alkenes, followed by reductive workup to obtain the desired dialdehyde.
Industrial Production Methods
In an industrial setting, this compound can be produced through the controlled oxidation of butyl alcohols or butyl-substituted hydrocarbons. The process typically involves the use of catalytic systems to ensure high yield and selectivity. The reaction conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Butylmalondialdehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form butyric acid or other carboxylic acids.
Reduction: Reduction of this compound can yield butyl alcohols or butyl-substituted hydrocarbons.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Butyric acid, other carboxylic acids.
Reduction: Butyl alcohols, butyl-substituted hydrocarbons.
Substitution: Various butyl-substituted derivatives.
Scientific Research Applications
Butylmalondialdehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce aldehyde functionalities into molecules.
Biology: It serves as a model compound to study the effects of oxidative stress and lipid peroxidation in biological systems.
Medicine: Research on this compound helps in understanding the role of oxidative stress in diseases and developing potential therapeutic interventions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of butylmalondialdehyde involves its reactivity as a dialdehyde. It can form adducts with nucleophilic groups in biomolecules, such as proteins and nucleic acids, leading to the formation of advanced lipoxidation end-products (ALEs). These adducts can disrupt normal cellular functions and contribute to oxidative stress-related damage. The molecular targets include enzymes, structural proteins, and DNA, which can be modified by the reactive aldehyde groups.
Comparison with Similar Compounds
Butylmalondialdehyde is similar to other dialdehydes such as malondialdehyde and glutaraldehyde. its butyl substitution imparts unique properties, such as increased hydrophobicity and different reactivity patterns. Compared to malondialdehyde, this compound may have different biological effects due to its longer carbon chain. Similar compounds include:
Malondialdehyde: A well-known marker for oxidative stress.
Glutaraldehyde: Used as a disinfectant and fixative in biological applications.
Hexanedial: Another dialdehyde with applications in organic synthesis.
This compound’s unique structure and reactivity make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-butylpropanedial | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-7(5-8)6-9/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHPCESDWYKTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604051 | |
| Record name | Butylpropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98962-47-1 | |
| Record name | Butylpropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


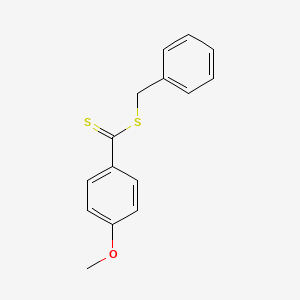

![4-[(3-Chloropropyl)thio]-benzonitrile](/img/structure/B3066934.png)
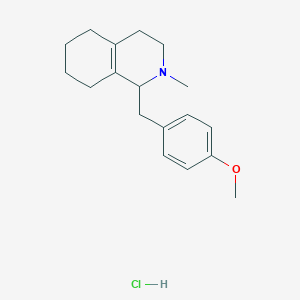
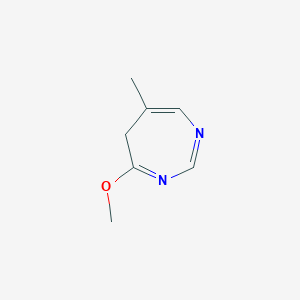
![Diethyl [amino(phenyl)methylidene]propanedioate](/img/structure/B3066956.png)
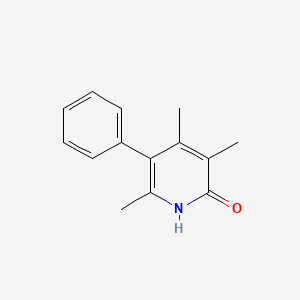
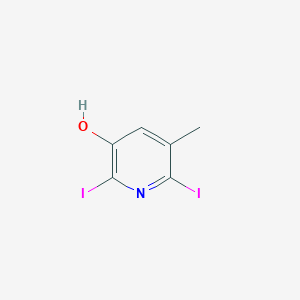
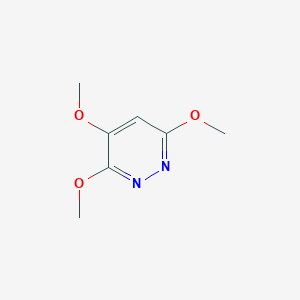
![2-Methylthiazolo[5,4-c]pyridine](/img/structure/B3066963.png)
